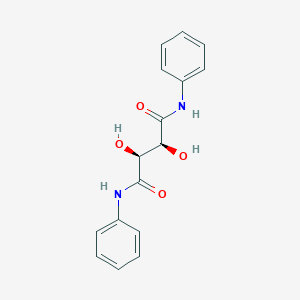![molecular formula C12H13FN2O B14250917 {1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol CAS No. 226930-78-5](/img/structure/B14250917.png)
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol is a synthetic compound belonging to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluorophenylacetonitrile with formamide and ammonium acetate, followed by reduction to yield the desired imidazole derivative . The reaction conditions often require elevated temperatures and the presence of catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Aplicaciones Científicas De Investigación
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s interactions with biological molecules can be explored to understand its potential as a biochemical probe.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of {1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to specific targets, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- {1-[2-(4-Fluorophenyl)ethyl]-4-piperidinyl}-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine
- {1-[2-(4-Fluorophenyl)ethyl]-3-piperidinyl}methyl-N-methylbenzamide
Uniqueness
{1-[2-(4-Fluorophenyl)ethyl]-1H-imidazol-5-yl}methanol is unique due to its specific combination of a fluorophenyl group and an imidazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential interactions with biological targets set it apart from other similar compounds.
Propiedades
Número CAS |
226930-78-5 |
|---|---|
Fórmula molecular |
C12H13FN2O |
Peso molecular |
220.24 g/mol |
Nombre IUPAC |
[3-[2-(4-fluorophenyl)ethyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C12H13FN2O/c13-11-3-1-10(2-4-11)5-6-15-9-14-7-12(15)8-16/h1-4,7,9,16H,5-6,8H2 |
Clave InChI |
PFBLIBYRXGPSBL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN2C=NC=C2CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[1-(1,3-Benzothiazol-2-yl)-5-methyl-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14250834.png)
![(3R)-3-Hydroxy-5-[(thiophen-2-yl)sulfanyl]pentanoic acid](/img/structure/B14250840.png)
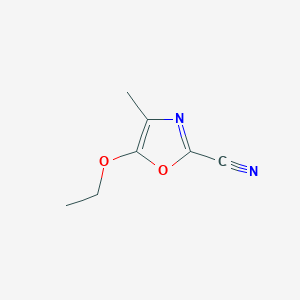

germane](/img/structure/B14250853.png)
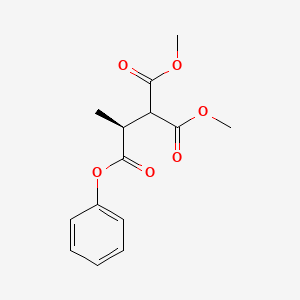
![N-[(Benzyloxy)carbonyl]-L-valyl-L-tyrosyl-D-leucinamide](/img/structure/B14250862.png)
![Hexanoic acid, 6-[[5-(1,2-dithiolan-3-yl)-1-oxopentyl]amino]-](/img/structure/B14250868.png)
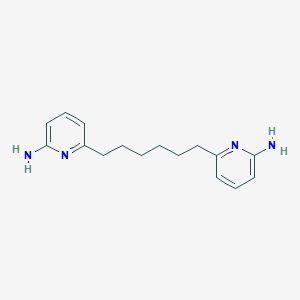
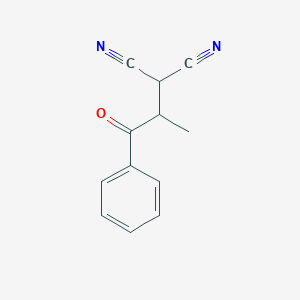
![4-[2-(1,3-Benzothiazol-2-yl)ethenyl]benzaldehyde](/img/structure/B14250889.png)
![1,3,5,7,11-pentazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene](/img/structure/B14250890.png)
![[2-(3-Ethoxy-3-cyclopenten-1-yl)ethyl]benzene](/img/structure/B14250909.png)
